

(R)-(+)-1,2-Diaminopropane dihydrochloride

physical properties

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Compound of Interest

Compound Name: (R)-(+)-1,2-Diaminopropane
dihydrochloride

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An In-depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Diaminopropane Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of **(R)-(+)-1,2-Diaminopropane dihydrochloride** (CAS: 19777-67-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural, spectroscopic, and physicochemical characteristics. It combines established data with field-proven insights into the experimental methodologies required for its characterization, ensuring a blend of technical accuracy and practical application. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Strategic Importance

(R)-(+)-1,2-Diaminopropane dihydrochloride is a chiral diamine salt of significant value in modern chemistry. As a versatile building block, its utility spans asymmetric synthesis, the development of pharmaceutical intermediates, and its role as a chiral ligand in coordination chemistry.^[1] Its stereospecific nature is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful.^[1]

This guide serves as a foundational resource for scientists, providing the critical physical property data and analytical methodologies necessary for the compound's identification, purity

assessment, and effective application in research and development workflows.

Core Physicochemical Properties

The fundamental properties of **(R)-(+)-1,2-Diaminopropane dihydrochloride** are summarized below. These data points are the primary identifiers and quality control parameters for laboratory and industrial use.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 19777-67-4 | [1][2] |
| Molecular Formula | C ₃ H ₁₀ N ₂ ·2HCl (or C ₃ H ₁₂ Cl ₂ N ₂) | [1][3] |
| Molecular Weight | 147.04 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 241-244 °C (with decomposition) | |
| Purity | Typically ≥97% | [1] |
| Hygroscopicity | Hygroscopic; sensitive to moisture | |

Chiroptical Properties: The Signature of Chirality

The defining characteristic of this molecule is its chirality, which is quantified by its interaction with plane-polarized light. The specific rotation is a critical parameter for confirming the enantiomeric identity and purity.

| Parameter | Value | Conditions | Source(s) |
|-------------------|-----------------|--|-----------|
| Specific Rotation | +7.0° to +10.0° | [α] ²⁰ /D, c=1 in Methanol | [1] |
| Specific Rotation | +4.0° | [α] ²⁰ /D, c=20 in H ₂ O | |

The variance in specific rotation values highlights the critical importance of the solvent system and concentration in polarimetry. The difference between the values obtained in methanol and water is expected, as solvent polarity and the potential for hydrogen bonding directly influence the conformation of the chiral molecule and, consequently, its interaction with light. When reporting or verifying this property, it is imperative to adhere strictly to the specified conditions.

Authoritative Protocol for Optical Rotation Measurement

This protocol is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <781>.[4]

Objective: To accurately determine the specific rotation of **(R)-(+)-1,2-Diaminopropane dihydrochloride**.

Instrumentation:

- Calibrated Polarimeter (capable of measurements at the sodium D-line, 589 nm)
- 1.0 dm polarimeter cell
- Analytical Balance (± 0.1 mg)
- Volumetric flasks (Class A)
- Constant temperature bath ($20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$)

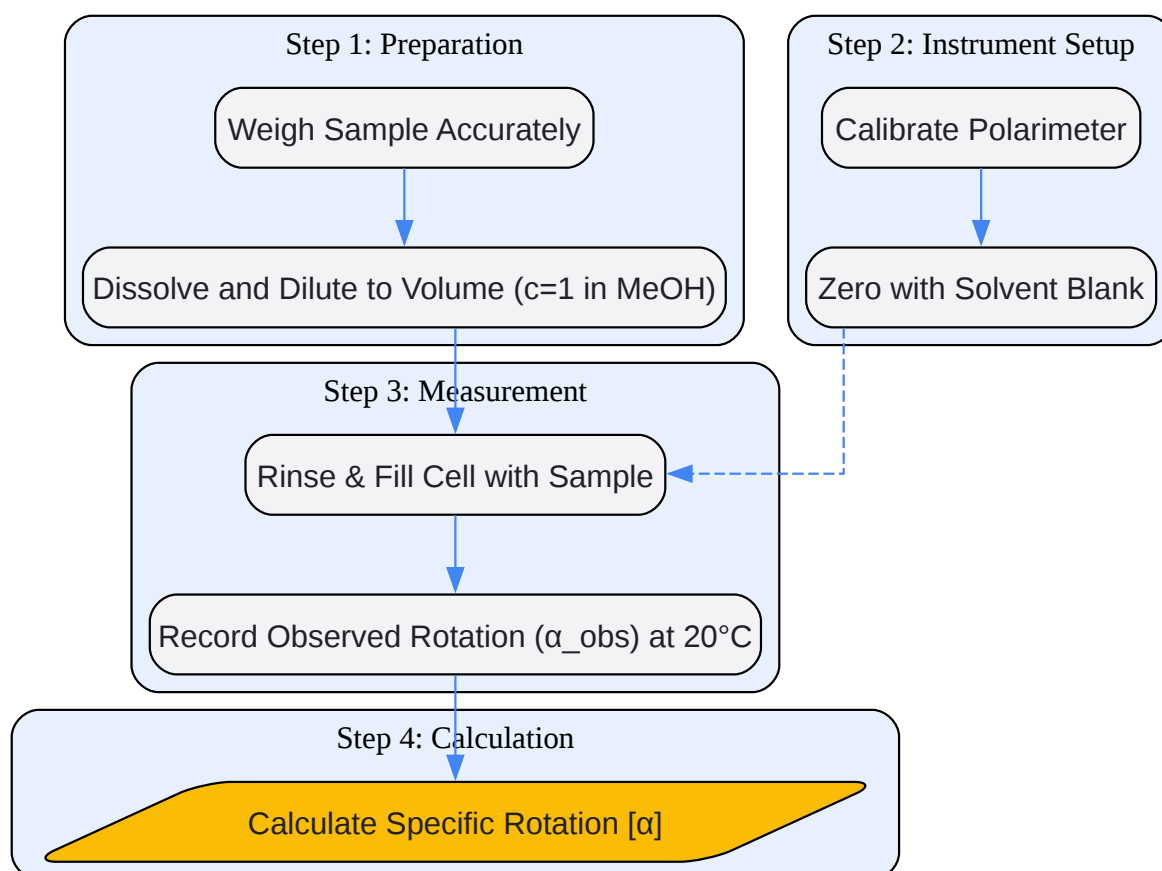
Methodology:

- Solvent and Sample Preparation:
 - Select the appropriate solvent system as per the required specification (e.g., Methanol or deionized water).
 - Accurately weigh the specified amount of the compound (e.g., for a $c=1$ concentration in methanol, weigh 100 mg of the sample).
 - Quantitatively transfer the sample to a 10 mL volumetric flask.

- Dissolve the sample in a small amount of the solvent, then dilute to the mark. Ensure the solution is at a constant temperature of 20°C.
- The solution must be clear and free of particulates. All measurements should be made within 30 minutes of preparation to avoid potential degradation or racemization.^[4]
- Instrument Calibration and Zeroing:
 - Ensure the polarimeter is calibrated according to the manufacturer's guidelines using certified quartz plates or sucrose standards.
 - Fill the polarimeter cell with the pure solvent (the "blank"). Place the cell in the instrument.
 - Perform a zero-offset correction. This reading accounts for any optical activity from the solvent or the cell itself.
- Sample Measurement:
 - Rinse the cell with the prepared sample solution two to three times.
 - Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
 - Place the cell in the instrument and allow the temperature to equilibrate to 20°C.
 - Record the observed angular rotation (α_{obs}). Take at least three readings and use the average.
- Calculation of Specific Rotation:
 - Use the following formula: $[\alpha] = (100 * \alpha_{\text{obs}}) / (l * c)$ Where:
 - $[\alpha]$ is the specific rotation.
 - α_{obs} is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration in g/100 mL.

Scientist's Notes (Causality and Expertise):

- Why a 1.0 dm cell? This is the standard path length, ensuring consistency and comparability of data across different laboratories and experiments.
- Why control temperature? Optical rotation is temperature-dependent. A change of even 1°C can significantly alter the observed rotation. The USP standard is 20°C or 25°C, and consistency is key.^[4]
- Why measure within 30 minutes? While this specific compound is relatively stable, this is a best practice for all chiral molecules to minimize the risk of time-dependent changes like mutarotation or degradation, which would alter the result.^[4]



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Caption: Workflow for Polarimetry Measurement.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While high-resolution, fully assigned spectra for the dihydrochloride salt are not widely published, the expected spectral characteristics can be predicted based on the known structure. The protonation of the amine groups will cause a downfield shift for adjacent protons compared to the free base.

Solvent: Deuterated water (D_2O) or Dimethyl sulfoxide ($DMSO-d_6$) are appropriate solvents. Given the compound's hygroscopicity, using $DMSO-d_6$ requires careful sample preparation in a dry environment (e.g., a glovebox) to minimize the water peak.^[5]

Predicted 1H NMR Spectrum (in D_2O): The amine protons ($-NH_3^+$) will exchange with D_2O and will likely not be observed.

| Predicted δ (ppm) | Multiplicity | Protons | Rationale |
|--------------------------|--------------|---|---|
| ~3.6 - 3.8 | Multiplet | 1H, -CH(NH ₃ ⁺)- | Methine proton, adjacent to the chiral center and a methylene group. Deshielded by the ammonium group. |
| ~3.2 - 3.4 | Multiplet | 2H, -CH ₂ NH ₃ ⁺ | Methylene protons, adjacent to the chiral center and an ammonium group. They are diastereotopic and may appear as complex multiplets. |
| ~1.4 - 1.5 | Doublet | 3H, -CH ₃ | Methyl group, split by the single methine proton. |

Predicted ¹³C NMR Spectrum (in D₂O):

| Predicted δ (ppm) | Carbon | Rationale |
|--------------------------|---|---|
| ~48 - 52 | CH(NH ₃ ⁺) | Methine carbon, deshielded by the directly attached ammonium group. |
| ~45 - 49 | CH ₂ (NH ₃ ⁺) | Methylene carbon, deshielded by the ammonium group. |
| ~15 - 19 | CH ₃ | Methyl carbon, relatively upfield as expected for an aliphatic group. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. As a dihydrochloride salt, the spectrum will be dominated by features of the ammonium (-NH_3^+) groups.

Expected Characteristic Absorption Bands (cm^{-1}):

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|-----------------------|--|
| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH_3^+) |
| 2950 - 2850 | C-H Stretch | Alkyl (-CH_3 , -CH_2 , -CH) |
| ~1600 - 1500 | N-H Bend (Asymmetric) | Ammonium (-NH_3^+) |
| ~1500 - 1400 | N-H Bend (Symmetric) | Ammonium (-NH_3^+) |

Scientist's Note: The N-H stretch for the ammonium salt is typically a very broad and strong absorption band, often overlapping with the C-H stretching region. This is a key indicator of the salt's formation.

Mass Spectrometry (MS)

Mass spectrometry of the dihydrochloride salt using techniques like Electrospray Ionization (ESI) would primarily show the parent cation. For Electron Impact (EI) MS, analysis of the free base (1,2-Diaminopropane) is more common. The fragmentation pattern is predictable.

Predicted Fragmentation of 1,2-Diaminopropane (Free Base):

- Parent Ion (M^+): $m/z = 74$
- Base Peak: $m/z = 44$. This highly stable fragment results from the α -cleavage (C-C bond scission) next to the secondary amine, losing a methyl radical ($[\text{CH}_3\text{CHNH}_2]^+$). This is a characteristic fragmentation for such amines.^[4]
- Other Fragments: $m/z = 30$ ($[\text{CH}_2\text{NH}_2]^+$) from cleavage between the two carbons.

Handling, Storage, and Safety

Proper handling is critical for maintaining the integrity of the compound and ensuring user safety.

- Storage: Store at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The compound is hygroscopic and should be protected from moisture.
- Safety:
 - Causes skin and serious eye irritation.[6]
 - May cause respiratory irritation.[6]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
 - In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

(R)-(+)-1,2-Diaminopropane dihydrochloride is a foundational chiral building block whose utility is defined by its specific stereochemistry. Accurate characterization of its physical properties, particularly its optical rotation, is paramount for its successful application. This guide provides the essential data and, critically, the authoritative methodologies required for its verification. By understanding the principles behind these analytical techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and chemical synthesis.

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